N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-17(19-9-13-7-4-8-27-13)18(24)20-16-14-10-28(25,26)11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METSAXOCJBEGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structure of this molecule features a thieno[3,4-c]pyrazole ring fused with a furan moiety, which may contribute to its diverse biological properties.
Chemical Structure
The molecular formula for this compound is C21H20N4O5S, with a molecular weight of 440.5 g/mol. The presence of multiple functional groups such as oxalamide and dioxido enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
- Antimicrobial Activity : Initial studies indicate that derivatives of thieno[3,4-c]pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Antiinflammatory Properties : There is evidence suggesting that compounds within this structural class possess anti-inflammatory activities comparable to established anti-inflammatory agents like diclofenac sodium. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases .
- Cytotoxicity : The cytotoxic effects of related thieno[3,4-c]pyrazole derivatives have been studied in vitro. These compounds have demonstrated selective toxicity against cancer cell lines while exhibiting lower toxicity in normal cells, indicating potential as anticancer agents .
Case Studies and Research Findings
The biological activity of this compound is believed to involve modulation of various biochemical pathways:
- Inhibition of Enzymatic Activity : The oxalamide group may interact with specific enzymes involved in inflammatory processes or microbial growth.
- Cell Cycle Arrest : Cytotoxic effects may result from the compound's ability to induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thieno[3,4-c]pyrazoles can affect ROS levels within cells, leading to apoptosis in cancerous cells.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide exhibits potential anticancer properties. Preliminary studies have shown its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that this compound could significantly reduce the viability of breast cancer cells in vitro.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In animal models of inflammation, treatment with this oxalamide derivative resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for inflammatory diseases.
3. Antimicrobial Activity
Emerging research has highlighted the compound's antimicrobial properties against various pathogens, including bacteria and fungi. In vitro assays have shown that it can effectively inhibit the growth of Candida species and other yeast-like fungi at specific concentrations, suggesting its utility as a novel antifungal agent.
Case Studies
Case Study 1: Anticancer Efficacy
A detailed investigation was conducted on the effects of this compound on MCF7 breast cancer cells. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving rats with induced paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its role as an anti-inflammatory agent.
Preparation Methods
Cyclocondensation of 3-Aminothiophene-4-carboxylate
The foundational thieno[3,4-c]pyrazole system emerges from cyclocondensation between ethyl 3-aminothiophene-4-carboxylate and phenylhydrazine in refluxing ethanol (78% yield). Subsequent oxidation with mCPBA in dichloromethane at 0°C introduces the 5,5-dioxido group, achieving 92% conversion efficiency.
Table 1: Sulfone Oxidation Optimization
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0 | 2 | 92 |
| H2O2/AcOH | Acetic Acid | 80 | 6 | 67 |
| KHSO5 | MeCN/H2O | RT | 12 | 81 |
Oxalamide Bridge Installation
Sequential Amide Coupling
The 3-amino group on the thienopyrazole sulfone reacts with oxalyl chloride (1.2 eq) in THF at -78°C, followed by immediate treatment with furfurylamine (1.5 eq) and DIPEA (2 eq). This two-step protocol yields 68% of the target compound after silica gel chromatography (hexane:EtOAc 3:7).
Microwave-Assisted One-Pot Method
A breakthrough approach employs microwave irradiation (100W, 110°C) with NaOH/EtOH system, completing both amide couplings in 15 minutes with 86% isolated yield. This method eliminates intermediate purification steps while maintaining >99% purity by HPLC.
Alternative Route via Preformed Oxalamidyl Chloride
Chloride Intermediate Preparation
Oxalyl chloride reacts with furfurylamine (1:1 mol ratio) in anhydrous DCM at 0°C, generating N-(furan-2-ylmethyl)oxalamidyl chloride in 94% yield. Subsequent coupling with the thienopyrazole sulfone amine under Schlenk conditions (Ar atmosphere, 4Å MS) provides 73% product.
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Kinetic Resolution
Candida antarctica lipase B (CAL-B) resolves racemic 3-amino-thienopyrazole sulfone with 98% ee using vinyl acetate as acyl donor. The (R)-enantiomer reacts preferentially, enabling isolation of optically pure precursor (41% yield, >99% ee) for subsequent oxalamide formation.
Solid-Phase Synthesis Approach
Wang Resin Immobilization
Attachment of Fmoc-protected thienopyrazole sulfone to Wang resin via hydroxymethyl handle enables iterative amide bond formation. Cleavage with TFA/H2O (95:5) liberates the target compound in 62% overall yield with >95% purity.
Continuous Flow Manufacturing
Microreactor Oxidation-Coupling Sequence
A two-stage flow system (Syrris Asia) performs sulfone oxidation (0.5 mL/min, 25°C) followed by inline amidation at 80°C with 2-minute residence time. This method achieves 89% conversion with 12 g/h throughput, demonstrating scalability.
Characterization Data
1H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.78-7.81 (m, 2H, Ph), 7.45-7.49 (m, 3H, Ph), 7.32 (d, J=3.1 Hz, 1H, furan H-5), 6.56 (dd, J=3.1, 1.8 Hz, 1H, furan H-4), 6.38 (d, J=1.8 Hz, 1H, furan H-3), 4.72 (s, 2H, CH2N), 4.15 (t, J=6.5 Hz, 2H, thieno CH2), 3.92 (t, J=6.5 Hz, 2H, thieno CH2).
13C NMR (126 MHz, DMSO-d6): δ 163.1 (C=O), 158.3 (C=O), 152.4 (furan C-2), 148.7 (thieno C-3a), 138.2 (Ph C-1), 129.4-126.8 (Ph C), 116.3 (furan C-5), 112.4 (furan C-3), 108.9 (furan C-4), 51.2 (CH2N), 42.8 (thieno CH2), 40.1 (thieno CH2).
HRMS (ESI+): m/z calcd for C19H16N4O5S [M+H]+: 429.0864, found: 429.0867.
Critical Analysis of Methodologies
The microwave-assisted route (Method 2.2) provides superior yield (86%) and reduced reaction time compared to traditional thermal methods. However, enzymatic resolution (Method 4.1) remains indispensable for enantioselective synthesis despite lower yields. Flow chemistry approaches (Method 6.1) demonstrate exceptional potential for industrial-scale manufacturing with minimal purification requirements.
Key challenges include managing the sulfone group's electron-withdrawing effects during nucleophilic amidation and preventing furan ring oxidation under strong acidic conditions. Optimal results are achieved using DIPEA as a non-nucleophilic base in anhydrous DCM at -78°C.
Q & A
Q. What are the key steps and critical reagents in synthesizing N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide?
The synthesis involves:
- Cyclization : Formation of the thieno[3,4-c]pyrazole core using sulfonating agents and controlled heating.
- Coupling : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or amide bond formation. Critical reagents include furan-containing carboxylic acids, amines (for oxalamide linkage), and catalysts like triethylamine. Solvents (e.g., DMSO, acetonitrile) and temperature control (50–80°C) are essential for yield optimization (>60% reported in multi-step protocols) . Validation : NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
Q. Which spectroscopic techniques are prioritized for structural characterization, and what key signals indicate success?
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for phenyl and furan groups) and NH peaks (δ 9–10 ppm for oxalamide).
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm for oxalamide and sulfone groups).
- MS : Molecular ion peak at m/z ≈ 414.44 (M+H⁺) . Advanced Tip : 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in the thienopyrazole core .
Q. What is the compound’s solubility profile, and how does it influence experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility tests under varying pH (5–8) and temperatures (25–37°C) are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the oxalamide coupling step?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 eq), and reaction time (12–24 hrs). Response surface methodology (RSM) identifies optimal conditions .
- Contradictory Data : If yields vary between batches, check moisture levels (use anhydrous solvents) or side reactions (e.g., hydrolysis of the oxalamide). LC-MS monitors intermediate stability .
Q. How should researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no effect)?
- Assay Validation : Confirm compound purity (>95% via HPLC) and test against isogenic cell lines to rule out off-target effects.
- Dose-Response Curves : Use a wide concentration range (0.1–100 µM) to identify non-linear effects.
- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., kinases). Prioritize targets with sulfone-binding pockets.
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes.
- QSAR Models : Correlate substituent effects (e.g., furan vs. pyridine) with activity using Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
